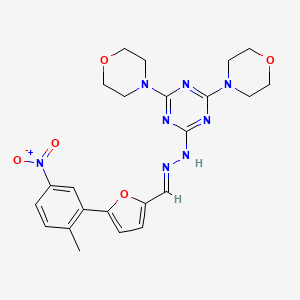![molecular formula C18H17NO3 B5887804 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5887804.png)
1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde, also known as MPI or 3-MeO-PI, is a novel indole derivative that has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Applications De Recherche Scientifique
1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been studied for its potential applications in various fields of science. In medicinal chemistry, it has been explored for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. It has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
In the field of materials science, 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been explored for its potential use in organic light-emitting diodes (OLEDs). Studies have shown that this compound can be used as an electron transport material in OLEDs, leading to improved device performance.
Mécanisme D'action
The mechanism of action of 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been extensively studied. In cancer cells, it has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, leading to apoptosis. In neurons, it has been shown to protect against oxidative stress and inflammation by activating certain signaling pathways.
Biochemical and Physiological Effects:
1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by inhibiting the activity of certain enzymes. In neurons, it protects against oxidative stress and inflammation by activating certain signaling pathways. In OLEDs, it acts as an electron transport material, leading to improved device performance.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to fully elucidate its biochemical and physiological effects.
Orientations Futures
There are several future directions for the study of 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde. In medicinal chemistry, further studies are needed to fully elucidate its anticancer properties and potential use as a neuroprotective agent. In materials science, further studies are needed to optimize its use as an electron transport material in OLEDs. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been achieved using various methods. One of the most common methods involves the reaction of 3-methoxyphenol with 2-chloroethylindole-3-carboxaldehyde in the presence of a base such as sodium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde.
Propriétés
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-21-15-5-4-6-16(11-15)22-10-9-19-12-14(13-20)17-7-2-3-8-18(17)19/h2-8,11-13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJJAKXNKDYCBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198387 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(3-Methoxyphenoxy)ethyl]indole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5887725.png)

![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5887744.png)
methylene diacetate](/img/structure/B5887748.png)

![N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5887755.png)

![1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5887768.png)
![1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5887775.png)
![ethyl 5-acetyl-4-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887777.png)


![3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5887793.png)
